molecular formula C18H15NO4S B3836849 2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone

2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone

Cat. No. B3836849
M. Wt: 341.4 g/mol
InChI Key: VQCZGRFJYQRACX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthraquinone derivatives, including “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone”, has been studied . For example, Tu et al. synthesized different anthraquinones derivatives and evaluated their cytotoxicity towards different human cancer cell lines .


Molecular Structure Analysis

The molecular formula of “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone” is C18H15NO4S . It is related to anthraquinones, which are characterized by a tricyclic aromatic organic structure .

Scientific Research Applications

Natural Quinone Dyes

Quinones are cyclic organic compounds characterized by a saturated (C6) ring containing two oxygen atoms bonded to carbonyls. “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone” belongs to this class. Here’s why it’s noteworthy:

Anticancer Properties

Research has highlighted the antitumor activities of anthraquinones, including “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone.” These activities include:

Redox Reactions and Electron Transfer

Quinones, including our compound of interest, play a fundamental role in various applications:

Mechanism of Action

While the specific mechanism of action for “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone” is not known, anthraquinone-based compounds are known to inhibit cancer progression by targeting essential cellular proteins .

Future Directions

The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . This suggests that “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone” could also be a subject of future research in this direction.

properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-17-13-5-1-2-6-14(13)18(21)16-11-12(7-8-15(16)17)24(22,23)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZGRFJYQRACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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